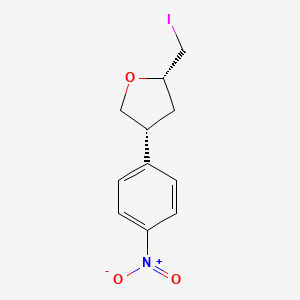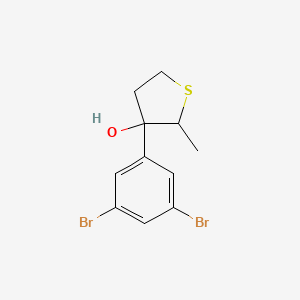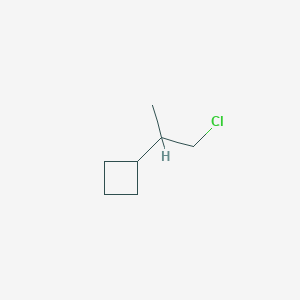
(2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane: is a chiral compound with a unique structure that includes an iodomethyl group and a nitrophenyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via a halogenation reaction, where a suitable precursor is treated with iodine under specific conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the oxolane ring is treated with a nitrating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The oxolane ring can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitrophenyl group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for the oxidation of the oxolane ring.
Major Products:
Substitution Products: Compounds where the iodine atom is replaced by other functional groups.
Reduction Products: Compounds with an aminophenyl group instead of a nitrophenyl group.
Oxidation Products: Various oxidized derivatives of the oxolane ring.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Compounds: (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane can be used as a chiral building block in the synthesis of more complex chiral molecules.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interactions of chiral molecules with biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the nitrophenyl group can undergo reduction or other transformations. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,4R)-2-(Chloromethyl)-4-(4-nitrophenyl)oxolane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
Uniqueness:
Reactivity: The iodomethyl group in (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane is more reactive in nucleophilic substitution reactions compared to bromomethyl and chloromethyl groups.
Applications: The unique combination of the iodomethyl and nitrophenyl groups makes this compound particularly useful in specific synthetic and research applications.
Properties
Molecular Formula |
C11H12INO3 |
|---|---|
Molecular Weight |
333.12 g/mol |
IUPAC Name |
(2S,4R)-2-(iodomethyl)-4-(4-nitrophenyl)oxolane |
InChI |
InChI=1S/C11H12INO3/c12-6-11-5-9(7-16-11)8-1-3-10(4-2-8)13(14)15/h1-4,9,11H,5-7H2/t9-,11-/m0/s1 |
InChI Key |
WGPIUPMQGKCYQG-ONGXEEELSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CI)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1C(COC1CI)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195823.png)
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
![2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13195854.png)
![2-[(3,4-Dimethylphenyl)methyl]oxirane](/img/structure/B13195860.png)

![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)
amine](/img/structure/B13195877.png)
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid](/img/structure/B13195880.png)

